cyclopenta-1,3-diene;iron(3+);methanesulfonate;propan-2-ylbenzene
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Overview
Description
cyclopenta-1,3-diene;iron(3+);methanesulfonate;propan-2-ylbenzene is a complex organometallic compound It features an iron center coordinated to a cyclopentadienyl ligand and a benzene ring substituted with an isopropyl group The compound is stabilized by trifluoromethanesulfonic acid, forming a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;iron(3+);methanesulfonate;propan-2-ylbenzene typically involves the following steps:
Formation of the Cyclopentadienyl Iron Complex: The initial step involves the reaction of iron(II) chloride with cyclopentadiene in the presence of a reducing agent such as sodium or potassium to form the cyclopentadienyl iron complex.
Coordination with Benzene Derivative: The cyclopentadienyl iron complex is then reacted with a benzene derivative substituted with an isopropyl group under controlled conditions to form the desired organometallic complex.
Formation of the Salt: Finally, the organometallic complex is treated with trifluoromethanesulfonic acid to form the salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the iron center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands attached to the iron center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxygen, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands such as phosphines, amines, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) or iron(II) complexes. Substitution reactions result in the formation of new organometallic complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique structure allows it to facilitate reactions that are challenging with other catalysts.
Biology
In biological research, the compound is studied for its potential use in drug delivery systems due to its ability to coordinate with various biomolecules.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and nanomaterials, due to its catalytic properties.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;iron(3+);methanesulfonate;propan-2-ylbenzene exerts its effects involves coordination with various substrates. The iron center acts as a catalytic site, facilitating the activation and transformation of substrates through electron transfer and coordination chemistry. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: A well-known organometallic compound with a similar cyclopentadienyl iron structure.
Iron(II) Trifluoromethanesulfonate: Another iron complex with trifluoromethanesulfonic acid, but without the cyclopentadienyl and benzene ligands.
Uniqueness
The uniqueness of cyclopenta-1,3-diene;iron(3+);methanesulfonate;propan-2-ylbenzene lies in its specific ligand arrangement, which imparts distinct catalytic and chemical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Properties
CAS No. |
117549-13-0 |
---|---|
Molecular Formula |
C15H19FeO3S |
Molecular Weight |
335.219 |
IUPAC Name |
cyclopenta-1,3-diene;iron(3+);methanesulfonate;propan-2-ylbenzene |
InChI |
InChI=1S/C9H11.C5H5.CH4O3S.Fe/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;1-5(2,3)4;/h3-6,8H,1-2H3;1-5H;1H3,(H,2,3,4);/q2*-1;;+3/p-1 |
InChI Key |
KASXHENDYZTOIG-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC=CC=[C-]1.CS(=O)(=O)[O-].[CH-]1C=CC=C1.[Fe+3] |
Synonyms |
(η-cumene)-(η-cyclopentadienyl)iron(II) trifluoromethane-sulfonate |
Origin of Product |
United States |
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